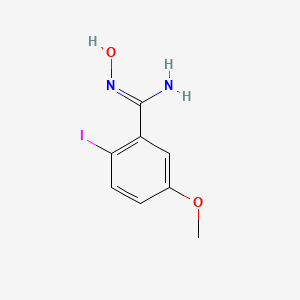
N-Hydroxy-2-iodo-5-methoxybenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-iodo-5-methoxybenzimidamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the hydroxy, iodo, and methoxy groups in the compound’s structure imparts unique chemical and physical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-iodo-5-methoxybenzimidamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-iodo-5-methoxybenzimidazole.
Hydroxylation: The introduction of the hydroxy group is achieved through a hydroxylation reaction. This can be done using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Amidation: The final step involves the conversion of the hydroxylated intermediate to the benzimidamide derivative. This is typically achieved through an amidation reaction using appropriate amine sources and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-iodo-5-methoxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The iodo group can be reduced to form deiodinated products.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of deiodinated benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-Hydroxy-2-iodo-5-methoxybenzimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-iodo-5-methoxybenzimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the iodo group can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxybenzimidazole: Lacks the iodo and methoxy groups, resulting in different chemical and biological properties.
2-Iodo-5-methoxybenzimidazole:
N-Hydroxy-5-iodo-2-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group, leading to different properties.
Uniqueness
N-Hydroxy-2-iodo-5-methoxybenzimidamide is unique due to the presence of all three functional groups (hydroxy, iodo, and methoxy) in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H9IN2O2 |
|---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
N'-hydroxy-2-iodo-5-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9IN2O2/c1-13-5-2-3-7(9)6(4-5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
QQZSHPMNXWGHRO-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)I)/C(=N/O)/N |
Canonical SMILES |
COC1=CC(=C(C=C1)I)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



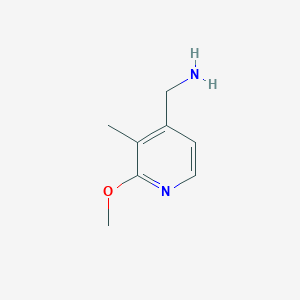
![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B13128152.png)
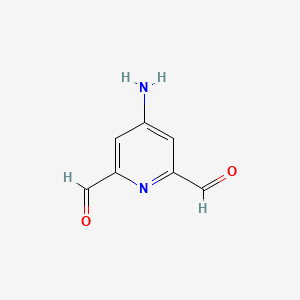

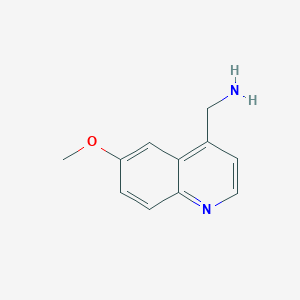


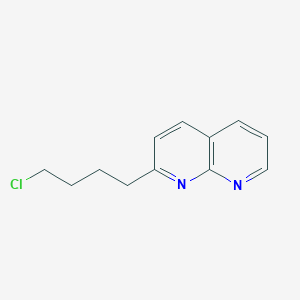


![4-(4-Bromobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128205.png)
![(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide](/img/structure/B13128214.png)

